molecular formula C17H13FN2O B13723729 4-[1-(3-Fluoro-benzyl)-1H-pyrazol-4-yl]-benzaldehyde

4-[1-(3-Fluoro-benzyl)-1H-pyrazol-4-yl]-benzaldehyde

Cat. No.: B13723729
M. Wt: 280.30 g/mol
InChI Key: OMWAGFBHGUSIAG-UHFFFAOYSA-N
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Description

4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further connected to a benzaldehyde moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

Molecular Formula

C17H13FN2O

Molecular Weight

280.30 g/mol

IUPAC Name

4-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]benzaldehyde

InChI

InChI=1S/C17H13FN2O/c18-17-3-1-2-14(8-17)10-20-11-16(9-19-20)15-6-4-13(12-21)5-7-15/h1-9,11-12H,10H2

InChI Key

OMWAGFBHGUSIAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde typically involves multi-step organic reactionsThe Suzuki-Miyaura coupling reaction is often employed in the synthesis of such compounds, utilizing boronic acids and palladium catalysts under mild conditions .

Industrial Production Methods

While specific industrial production methods for 4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorobenzyl group.

Major Products Formed

    Oxidation: 4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzoic acid.

    Reduction: 4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards its target, while the pyrazole ring can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde is unique due to the combination of the fluorobenzyl group and the benzaldehyde moiety attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various research applications .

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